3-hydroxy-2-methoxy-1H-pyridin-4-one
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Overview
Description
3-Hydroxy-2-methoxy-1H-pyridin-4-one is a heterocyclic compound with the molecular formula C6H7NO3 This compound is part of the pyridinone family, characterized by a pyridine ring with a hydroxyl and methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-methoxy-1H-pyridin-4-one typically involves the reaction of maltol with a suitable primary amine in an acidic environment, using ethanol as a co-solvent . This method allows for the formation of the pyridinone ring with the desired substituents.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-methoxy-1H-pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyridinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed:
Oxidation: Formation of pyridinone ketones or aldehydes.
Reduction: Formation of dihydropyridinones.
Substitution: Formation of substituted pyridinones with various functional groups.
Scientific Research Applications
3-Hydroxy-2-methoxy-1H-pyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-hydroxy-2-methoxy-1H-pyridin-4-one exerts its effects involves its interaction with specific molecular targets. For instance, as a COMT inhibitor, it prevents the methylation of catecholamines, thereby increasing the availability of neurotransmitters like dopamine . This action is beneficial in managing conditions such as Parkinson’s disease.
Comparison with Similar Compounds
2-Pyridone: Another pyridinone derivative with a hydroxyl group at the 2-position.
3-Methoxy-2-methyl-1H-pyridin-4-one: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness: 3-Hydroxy-2-methoxy-1H-pyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COMT and potential therapeutic applications set it apart from other pyridinone derivatives.
Properties
IUPAC Name |
3-hydroxy-2-methoxy-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-10-6-5(9)4(8)2-3-7-6/h2-3,9H,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDIGNXBILSVMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CN1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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